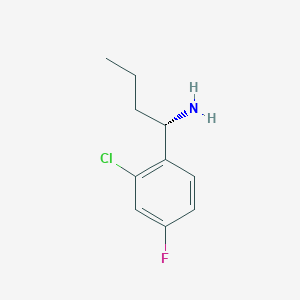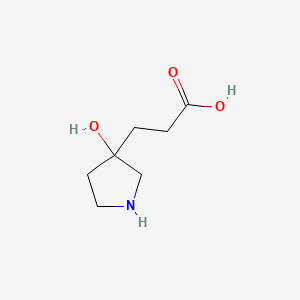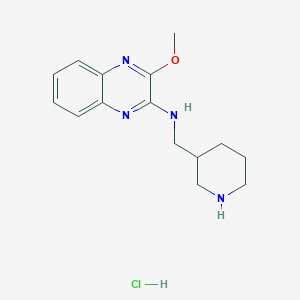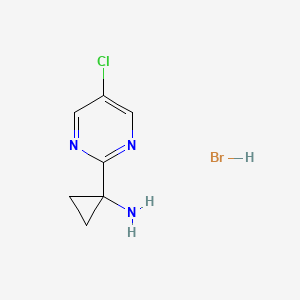
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of a chloropyrimidine ring attached to a cyclopropanamine moiety, and it is commonly used in various scientific research applications.
Métodos De Preparación
The synthesis of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide typically involves the reaction of 5-chloropyrimidine with cyclopropanamine under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropanamine moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide can be compared to other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclopropanamine hydrochloride: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)oxy derivatives: These compounds have a piperidine ring instead of a cyclopropane ring, which can affect their chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H9BrClN3 |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
1-(5-chloropyrimidin-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H |
Clave InChI |
WHDJOVDWVYKXAC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=N2)Cl)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
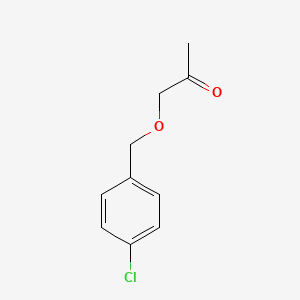
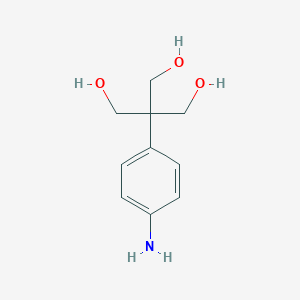
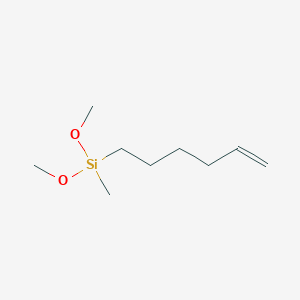
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
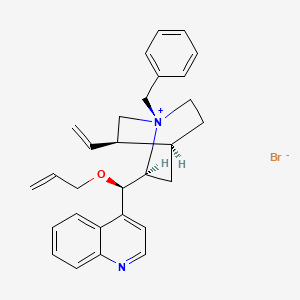
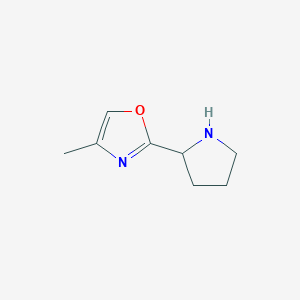
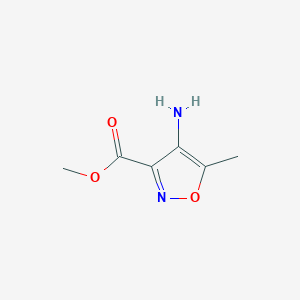
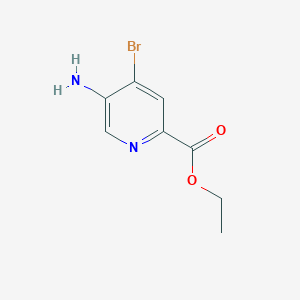
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
